molecular formula C13H14N2O B8657517 (1H-Imidazol-1-yl)(mesityl)methanone CAS No. 81325-25-9

(1H-Imidazol-1-yl)(mesityl)methanone

Cat. No.: B8657517
CAS No.: 81325-25-9
M. Wt: 214.26 g/mol
InChI Key: WVCUKHRGOMTDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Imidazol-1-yl)(mesityl)methanone is a chemical compound that features an imidazole ring attached to a trimethylphenyl group via a methanone linkage. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique reactivity and functionality to its derivatives.

Preparation Methods

The synthesis of (1H-Imidazol-1-yl)(mesityl)methanone typically involves the reaction of imidazole with 2,4,6-trimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds via nucleophilic acyl substitution, where the imidazole nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

(1H-Imidazol-1-yl)(mesityl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced at specific positions on the ring.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1H-Imidazol-1-yl)(mesityl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1H-Imidazol-1-yl)(mesityl)methanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

(1H-Imidazol-1-yl)(mesityl)methanone can be compared with other imidazole derivatives such as:

Properties

CAS No.

81325-25-9

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

imidazol-1-yl-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C13H14N2O/c1-9-6-10(2)12(11(3)7-9)13(16)15-5-4-14-8-15/h4-8H,1-3H3

InChI Key

WVCUKHRGOMTDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2C=CN=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

136 g (2.0 moles) of imidazole in 1,000 ml of ether are initially taken, and 146 g (0.8 mole) of 2,4,6-trimethylbenzoyl chloride are added dropwise to the stirred mixture in the course of 30 minutes at from 10° to 20° C. Stirring is continued for 5 hours at room temperature, and the precipitated imidazole hydrochloride is filtered off under suction, the filtrate is evaporated down and the residue is distilled to give 116.4 g (68% of theory) of N-(2,4,6-trimethylbenzoyl)-imidazole of boiling point 128° C./0.01 mbar.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.